N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride
Description
N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride is a compound that features a piperidine ring, a butene group, and a sulfonamide moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. This compound’s unique structure makes it a valuable subject for research in multiple scientific fields.
Properties
IUPAC Name |
N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2S.ClH/c1-2-3-7-15(13,14)12-9-10-5-4-6-11-8-10;/h2,10-12H,1,3-9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPSVEJFUJDVFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCS(=O)(=O)NCC1CCCNC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. The process may include:
Formation of the Piperidine Derivative: Starting with piperidine, various functional groups can be introduced through reactions like alkylation or acylation.
Sulfonamide Formation: The piperidine derivative reacts with but-3-ene-1-sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.
Hydrochloride Formation: The final product is obtained by treating the sulfonamide with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The butene group can be oxidized to form epoxides or diols.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing sulfonamides.
Substitution: Alkyl halides for nucleophilic substitution on the piperidine ring.
Major Products
Epoxides: and from oxidation.
Amines: from reduction.
Substituted piperidines: from nucleophilic substitution.
Scientific Research Applications
N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. These interactions can modulate biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide
- N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrobromide
Uniqueness
N-(piperidin-3-ylmethyl)but-3-ene-1-sulfonamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
